![molecular formula C9H7BrCl2O B1289610 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one CAS No. 651358-40-6](/img/structure/B1289610.png)
1-Bromo-3-(2,4-dichlorophenyl)propan-2-one
Overview
Description
Scientific Research Applications
Pharmaceutical Research
This compound is used in pharmaceutical research as a reference standard for the quality control of chemical substances . It is essential for ensuring the consistency and purity of pharmaceutical products.
Synthesis of Bupropion Analogs
It serves as an intermediate in the synthesis of analogs of Bupropion , a medication primarily used to treat major depressive disorder and to support stopping smoking.
Analytical Studies
1-Bromo-3-(2,4-dichlorophenyl)propan-2-one: is utilized in analytical studies, such as HPLC , LC-MS , and UPLC . These studies are crucial for understanding the properties and behaviors of the compound.
Toxicity Studies
The compound is employed in toxicity studies related to drug formulations . These studies help determine the safe dosage levels and potential side effects of new drugs.
Abbreviated New Drug Application (ANDA)
It is used in the preparation of ANDA & DMF filings to the FDA . This is a part of the regulatory process for the approval of generic pharmaceuticals in the USA.
Quality Control in Commercial Production
The compound plays a role in the quality control during the commercial production of medications . It helps in maintaining the standard and efficacy of the pharmaceutical products.
Research and Development (R&D)
In R&D, 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one is used for developing new synthetic routes and methodologies . This is vital for advancing chemical synthesis techniques.
Educational Purposes
Lastly, it can be used for educational purposes in academic institutions to demonstrate various chemical reactions and synthesis processes to students .
properties
IUPAC Name |
1-bromo-3-(2,4-dichlorophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOKJVIFPHPGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593845 | |
Record name | 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
651358-40-6 | |
Record name | 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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